Maackiaflavanone A

Description

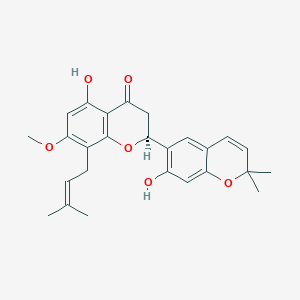

Structure

3D Structure

Properties

Molecular Formula |

C26H28O6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(2S)-5-hydroxy-2-(7-hydroxy-2,2-dimethylchromen-6-yl)-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H28O6/c1-14(2)6-7-16-22(30-5)12-19(28)24-20(29)13-23(31-25(16)24)17-10-15-8-9-26(3,4)32-21(15)11-18(17)27/h6,8-12,23,27-28H,7,13H2,1-5H3/t23-/m0/s1 |

InChI Key |

SMMHWUYJGIKYEW-QHCPKHFHSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=C4C(=C3)C=CC(O4)(C)C)O)O)OC)C |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C4C(=C3)C=CC(O4)(C)C)O)O)OC)C |

Origin of Product |

United States |

An In-depth Technical Guide on the Discovery and Natural Source of Prenylated Flavanones from Maackia amurensis

This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of prenylated flavanones isolated from Maackia amurensis, with a focus on compounds structurally related to the user's query, "Maackiaflavanone A". Due to the absence of a specific compound with the exact name "Maackiaflavanone A" in the scientific literature, this guide will focus on closely related and well-characterized prenylated flavanones from the Maackia genus, such as isomaackiaflavanone A and erythraddison Z.

Discovery and Natural Source

The primary natural source of the flavanones discussed herein is the Amur maackia (Maackia amurensis), a tree belonging to the Fabaceae family. Various parts of this plant, including the stem bark, root bark, and heartwood, have been found to be rich sources of a diverse array of polyphenolic compounds, including isoflavones, pterocarpans, and prenylated flavanones.[1][2] The presence of a prenyl group significantly enhances the lipophilicity and bioavailability of these flavonoids, leading to a wide range of biological activities.[3]

In a notable study, two new prenylated flavanones, isomaackiaflavanone A and isomaackiaflavanone B , were isolated from the root bark of Maackia amurensis. Their structures were elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) techniques.

Another investigation of the stem bark of Maackia amurensis led to the isolation of a new prenylated flavanone, erythraddison Z , along with eight other known flavonoids.[4] The structural determination of these compounds was also achieved through detailed spectroscopic analysis.[4]

Quantitative Data

The biological activities of these prenylated flavanones have been evaluated in various in vitro assays. The following table summarizes the key quantitative data, such as the half-maximal inhibitory concentration (IC50), for the cytotoxic and enzyme inhibitory activities of selected compounds.

| Compound | Cell Line/Enzyme | Activity | IC50 (µM) |

| Isomaackiaflavanone A | SK-MEL-5 (Human melanoma) | Cytotoxicity | 6.5 |

| HeLa (Human cervical cancer) | Cytotoxicity | 8.2 | |

| Erythraddison Z | Diacylglycerol acyltransferase (DGAT) | Enzyme Inhibition | 96.5 ± 0.6 |

| Known Flavanone 1 | Diacylglycerol acyltransferase (DGAT) | Enzyme Inhibition | 135.1 ± 1.4 |

| Known Flavanone 2 | Diacylglycerol acyltransferase (DGAT) | Enzyme Inhibition | 112.3 ± 1.1 |

Experimental Protocols

The air-dried and powdered root bark of Maackia amurensis is subjected to extraction with methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure. This concentrated extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The chloroform-soluble fraction, which typically contains the prenylated flavanones, is then subjected to a series of chromatographic separations.

Initial separation is performed using silica gel column chromatography with a gradient elution system of n-hexane and ethyl acetate. Fractions containing similar compounds, as determined by thin-layer chromatography (TLC), are pooled. Further purification is achieved through repeated column chromatography on Sephadex LH-20 and octadecyl silica (ODS) gel.

The structures of the isolated compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish the chemical structure and stereochemistry of the molecules.[5]

Human cancer cell lines (e.g., SK-MEL-5 and HeLa) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the isolated compounds for 48 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Visualizations

Caption: Isolation and characterization workflow for prenylated flavanones.

Caption: Postulated modulation of the PI3K/Akt signaling pathway.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Polyphenols from Maackia amurensis Heartwood Protect Neuronal Cells from Oxidative Stress and Prevent Herpetic Infection | MDPI [mdpi.com]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of diacylglycerol acyltransferase by prenylated flavonoids isolated from the stem bark of Maackia amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Maackiaflavanone A: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Maackiaflavanone A is a prenylated flavonoid isolated from the stem bark of Maackia amurensis.[1] As a member of the flavonoid family, it is of significant interest to the scientific community due to the diverse biological activities exhibited by this class of compounds. This technical guide provides a comprehensive overview of the currently available information on Maackiaflavanone A, with a focus on its chemical structure, physicochemical properties, and cytotoxic activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

A summary of the known and predicted physicochemical properties of Maackiaflavanone A is presented in Table 1. It is important to note that some of these properties are predicted based on its chemical structure and may not have been experimentally verified.

Table 1: Physicochemical Properties of Maackiaflavanone A

| Property | Value | Source |

| Molecular Formula | C26H30O5 | PubChem |

| Molecular Weight | 422.5 g/mol | PubChem |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

| pKa | Not Reported | - |

Biological Activity: Cytotoxicity

Maackiaflavanone A has been evaluated for its cytotoxic activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in Table 2.

Table 2: Cytotoxic Activity of Maackiaflavanone A (IC50 in µM)

| Cell Line | Cancer Type | IC50 (µM) |

| A375S2 | Melanoma | > 40 |

| HeLa | Cervical Cancer | > 40 |

| MCF-7 | Breast Cancer | 38.5 |

| HepG2 | Liver Cancer | > 40 |

Source: Adapted from Li et al., 2009[1]

The data indicates that Maackiaflavanone A exhibits moderate cytotoxic activity against the MCF-7 breast cancer cell line, while its activity against melanoma, cervical cancer, and liver cancer cell lines was less potent under the tested conditions.

Potential Signaling Pathways

While the specific signaling pathways modulated by Maackiaflavanone A have not been explicitly elucidated, the cytotoxic effects of flavonoids are often attributed to their interaction with key cellular signaling cascades that regulate cell proliferation, apoptosis (programmed cell death), and cell cycle progression. Based on studies of other cytotoxic flavonoids, potential signaling pathways that may be affected by Maackiaflavanone A include:

-

Apoptosis Induction Pathways: Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

-

Cell Cycle Regulation: Many flavonoids can arrest the cell cycle at various checkpoints (e.g., G1/S or G2/M) by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

-

PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Flavonoids have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, and their modulation by flavonoids can lead to anti-cancer effects.

A generalized diagram illustrating potential signaling pathways that could be influenced by cytotoxic flavonoids like Maackiaflavanone A is presented below.

Caption: Potential signaling pathways affected by cytotoxic flavonoids.

Experimental Protocols

Isolation of Maackiaflavanone A

The following is a general procedure for the isolation of prenylated flavonoids from Maackia amurensis, as adapted from the literature. Specific details for the isolation of Maackiaflavanone A may vary.

Diagram of the General Isolation Workflow:

Caption: General workflow for the isolation of Maackiaflavanone A.

Detailed Protocol:

-

Plant Material and Extraction: The air-dried and powdered stem bark of Maackia amurensis is extracted exhaustively with a suitable organic solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate-soluble fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the components into different fractions.

-

Further Purification: The fractions containing the target compound are further purified using repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for determining the cytotoxicity of a compound using the MTT assay.

Diagram of the MTT Assay Workflow:

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Maackiaflavanone A (typically in a series of dilutions). A control group with vehicle (e.g., DMSO) only is also included.

-

Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is then carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the concentration of Maackiaflavanone A and fitting the data to a dose-response curve.

Conclusion

Maackiaflavanone A, a prenylated flavonoid from Maackia amurensis, has demonstrated moderate cytotoxic activity against human breast cancer cells. While further research is needed to fully characterize its physicochemical properties, delineate its precise mechanism of action, and evaluate its in vivo efficacy and safety, the initial findings suggest that Maackiaflavanone A could be a promising lead compound for the development of new anticancer agents. This technical guide provides a foundational summary of the current knowledge on this compound, which can serve as a starting point for future investigations in the field of cancer research and drug discovery.

References

The Biosynthetic Pathway of Maackiaflavanone A: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Maackiaflavanone A, a diprenylated flavanone isolated from Maackia amurensis, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Maackiaflavanone A, detailed experimental protocols for its investigation, and a structured presentation of the current state of knowledge. While the complete enzymatic machinery in Maackia amurensis remains to be fully elucidated, this guide outlines the likely sequence of reactions based on the well-established flavonoid and prenylflavonoid biosynthetic pathways.

Proposed Biosynthetic Pathway of Maackiaflavanone A

The biosynthesis of Maackiaflavanone A is proposed to originate from the general phenylpropanoid pathway, leading to the formation of a flavanone core, which is subsequently modified by prenylation and methylation. The pathway can be divided into three main stages:

Stage 1: Phenylpropanoid and Flavanone Core Biosynthesis

This initial stage is a well-characterized pathway in higher plants.

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H) .

-

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-coumarate:CoA ligase (4CL) .

-

Chalcone Synthesis: The central reaction in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is catalyzed by chalcone synthase (CHS) .

-

Flavanone Formation: Naringenin chalcone undergoes stereospecific isomerization to form (2S)-naringenin, a flavanone, catalyzed by chalcone isomerase (CHI) .

Stage 2: Modification of the Flavanone Core

(2S)-Naringenin serves as a key intermediate that undergoes further modifications to create the specific scaffold of Maackiaflavanone A.

-

Hydroxylation: The B-ring of naringenin is hydroxylated at the 2' position to form 2'-hydroxynaringenin. This reaction is likely catalyzed by a flavonoid 2'-hydroxylase (F2'H) , a cytochrome P450-dependent monooxygenase.

-

Methylation: The 7-hydroxyl group of the A-ring is methylated to form a methoxy group. This reaction is catalyzed by an O-methyltransferase (OMT) using S-adenosyl-L-methionine (SAM) as the methyl donor. The timing of this step relative to prenylation is not yet confirmed.

Stage 3: Prenylation

The final and defining steps in the biosynthesis of Maackiaflavanone A are the attachment of two prenyl groups.

-

Prenyl Group Donor Synthesis: The prenyl donor, dimethylallyl pyrophosphate (DMAPP), is synthesized through either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

-

Diprenylation: Two sequential prenylation steps occur, where two prenyl groups are attached to the flavanone backbone. Based on the structure of Maackiaflavanone A, ((2S)-2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-4H-1-Benzopyran-4-one), one prenyl group is attached at the C5' position of the B-ring and the other at the C8 position of the A-ring. These reactions are catalyzed by prenyltransferases (PTs) . The specific prenyltransferases in Maackia amurensis have not yet been identified.

Visualizing the Biosynthetic Pathway

Proposed Biosynthetic Pathway of Maackiaflavanone A

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthetic pathway of Maackiaflavanone A. This includes enzyme kinetics (Km, kcat, Vmax) for the specific enzymes in Maackia amurensis, as well as in vivo and in vitro production yields. Future research should focus on characterizing the key enzymes to enable metabolic engineering efforts. The tables below are provided as a template for future data acquisition.

Table 1: Putative Enzymes in Maackiaflavanone A Biosynthesis

| Enzyme Abbreviation | Enzyme Name | Substrate(s) | Product(s) |

| PAL | Phenylalanine Ammonia-Lyase | L-Phenylalanine | Cinnamic Acid |

| C4H | Cinnamate-4-Hydroxylase | Cinnamic Acid | p-Coumaric Acid |

| 4CL | 4-Coumarate:CoA Ligase | p-Coumaric Acid, CoA, ATP | p-Coumaroyl-CoA |

| CHS | Chalcone Synthase | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |

| CHI | Chalcone Isomerase | Naringenin Chalcone | (2S)-Naringenin |

| F2'H | Flavonoid 2'-Hydroxylase | (2S)-Naringenin | 2'-Hydroxynaringenin |

| OMT | O-Methyltransferase | 2'-Hydroxynaringenin, SAM | 7-O-Methyl-2'-hydroxynaringenin |

| PT | Prenyltransferase | 7-O-Methyl-2'-hydroxynaringenin, DMAPP | Maackiaflavanone A |

Table 2: Template for Enzyme Kinetic Data

| Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| TBD | Maackia amurensis | |||||

| TBD | Maackia amurensis | |||||

| TBD | Maackia amurensis |

Experimental Protocols

Investigating the biosynthetic pathway of Maackiaflavanone A requires a multi-step approach, from plant material collection to the characterization of enzymes.

Isolation and Structural Elucidation of Maackiaflavanone A

-

Plant Material Collection and Preparation:

-

Collect fresh plant material from Maackia amurensis (e.g., roots, stems).

-

Wash the material thoroughly and air-dry or freeze-dry.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Perform solvent extraction of the powdered plant material. A common method is maceration or Soxhlet extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Concentrate the extracts under reduced pressure.

-

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography (e.g., silica gel, Sephadex LH-20) for initial fractionation.

-

Further purify the fractions containing flavanones using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

Analyze the purified compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

-

UV-Vis Spectroscopy: To identify the flavonoid class.

-

-

Identification of Candidate Genes for Biosynthesis

-

RNA Extraction:

-

Extract total RNA from Maackia amurensis tissues where Maackiaflavanone A is abundant. Use a method suitable for tissues rich in secondary metabolites and polysaccharides.

-

-

Transcriptome Sequencing (RNA-Seq):

-

Perform high-throughput sequencing of the extracted RNA to generate a transcriptome library.

-

Assemble the transcriptome and annotate the genes by comparing them to known flavonoid biosynthesis genes from other species.

-

-

Candidate Gene Identification:

-

Identify putative genes encoding PAL, C4H, 4CL, CHS, CHI, hydroxylases, OMTs, and prenyltransferases based on sequence homology.

-

Functional Characterization of Biosynthetic Enzymes

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Express the recombinant proteins in the chosen host system.

-

-

Protein Purification:

-

Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

Perform enzyme assays using the purified recombinant protein and the predicted substrate.

-

Monitor the formation of the product using HPLC or LC-MS.

-

Determine the kinetic parameters (Km, kcat, Vmax) of the enzyme.

-

Experimental Workflow Visualization

Workflow for Investigating the Biosynthetic Pathway

Conclusion and Future Perspectives

This guide provides a foundational understanding of the likely biosynthetic pathway of Maackiaflavanone A. The proposed pathway, based on established principles of flavonoid biosynthesis, offers a roadmap for future research. The immediate priorities for the scientific community should be the isolation and characterization of the specific enzymes from Maackia amurensis, particularly the flavonoid 2'-hydroxylase, O-methyltransferase, and the two prenyltransferases. Elucidation of these enzymatic steps will not only confirm the proposed pathway but also provide the molecular tools necessary for the heterologous production of Maackiaflavanone A in microbial or plant-based systems. Such advancements hold significant promise for the sustainable supply of this and other bioactive prenylated flavonoids for drug discovery and development.

An In-Depth Technical Guide on the Preliminary Biological Screening of Maackiaflavanone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maackiaflavanone A, a flavanone constituent of Maackia amurensis, has been the subject of preliminary biological investigations to elucidate its therapeutic potential. This technical guide synthesizes the available data on its biological screening, focusing on its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. Due to the limited availability of specific quantitative data for Maackiaflavanone A, this guide also incorporates general methodologies and established signaling pathways relevant to the screening of novel flavanones, providing a framework for future research and development.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide array of pharmacological properties. Among these, flavanones are a significant subclass characterized by a saturated C2-C3 bond in the C ring of their flavonoid skeleton. Maackiaflavanone A, isolated from the roots and heartwood of Maackia amurensis, belongs to this promising class of compounds. Preliminary studies suggest its potential as a bioactive agent, warranting a comprehensive evaluation of its biological effects. This document aims to provide a detailed overview of the screening methodologies and to summarize the current, albeit limited, understanding of Maackiaflavanone A's biological activity.

Cytotoxic Activity

The evaluation of cytotoxic effects is a critical first step in the assessment of any new compound for potential anticancer applications. While specific IC50 values for Maackiaflavanone A against a comprehensive panel of cancer cell lines are not widely reported in the public domain, the general methodology for such a screening is well-established.

Data Presentation: Cytotoxicity Profile

A representative table structure for presenting cytotoxicity data is provided below. Note that the values are placeholders and do not represent actual experimental data for Maackiaflavanone A.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

| HT-29 | Colon Cancer | Data Not Available |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of Maackiaflavanone A (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Mandatory Visualization: General Cytotoxicity Workflow

In-Depth Spectral Analysis of Maackiaflavanone A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for Maackiaflavanone A, a prenylated flavonoid isolated from the stem bark of Maackia amurensis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed examination of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Introduction

Maackiaflavanone A is a novel prenylated flavonoid identified as compound 1 in the study "Cytotoxic prenylated flavonoids from the stem bark of Maackia amurensis" published in the Chemical & Pharmaceutical Bulletin in 2009. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. This guide summarizes the key spectral data and experimental protocols from this seminal work.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the elemental composition of Maackiaflavanone A.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 425.1968 | 425.1962 | C₂₅H₂₈O₆ |

NMR Spectral Data

The structure of Maackiaflavanone A was further elucidated using ¹H-NMR and ¹³C-NMR spectroscopy. The following tables present the chemical shifts (δ) in ppm and coupling constants (J) in Hz, as recorded in acetone-d₆.

¹H-NMR Spectral Data (600 MHz, Acetone-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.51 | dd | 12.8, 3.2 |

| 3ax | 2.76 | dd | 17.0, 12.8 |

| 3eq | 3.14 | dd | 17.0, 3.2 |

| 6 | 6.09 | s | |

| 2' | 6.94 | d | 8.4 |

| 5' | 6.50 | dd | 8.4, 2.4 |

| 6' | 6.53 | d | 2.4 |

| 1'' | 3.23 | d | 7.2 |

| 2'' | 5.17 | t | 7.2 |

| 4'' | 1.66 | s | |

| 5'' | 1.78 | s | |

| OCH₃-8 | 3.80 | s | |

| OH-5 | 12.33 | s | |

| OH-4' | 8.19 | s |

¹³C-NMR Spectral Data (150 MHz, Acetone-d₆)

| Position | δ (ppm) | Position | δ (ppm) |

| 2 | 79.9 | 1' | 118.2 |

| 3 | 43.6 | 2' | 128.5 |

| 4 | 197.0 | 3' | 110.5 |

| 5 | 164.5 | 4' | 156.4 |

| 6 | 95.0 | 5' | 116.1 |

| 7 | 168.0 | 6' | 119.8 |

| 8 | 102.1 | 1'' | 22.0 |

| 9 | 163.2 | 2'' | 122.9 |

| 10 | 103.3 | 3'' | 132.0 |

| OCH₃-8 | 56.4 | 4'' | 18.0 |

| 5'' | 25.9 |

Experimental Protocols

The following methodologies were utilized for the isolation and spectral analysis of Maackiaflavanone A.

Isolation of Maackiaflavanone A

The air-dried stem bark of Maackia amurensis (9.0 kg) was extracted with 70% ethanol. The concentrated extract was then partitioned between water and ethyl acetate (EtOAc). The EtOAc-soluble fraction was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative TLC to yield pure Maackiaflavanone A.

Spectroscopic Analysis

-

NMR Spectra: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker ARX-600 spectrometer. Chemical shifts are reported in ppm using TMS as the internal standard.

-

Mass Spectrometry: HR-ESI-MS was performed on a Bruker Daltonics APEXII 47e FT-ICR mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Maackiaflavanone A.

Maackiaflavanone A: A Technical Guide on Natural Abundance, Yield, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maackiaflavanone A is a novel prenylated flavanone first identified in the stem bark of the deciduous tree Maackia amurensis, a plant native to East Asia. As a member of the flavonoid family, Maackiaflavanone A is of significant interest to the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of Maackiaflavanone A, detailed experimental protocols for its isolation, and an exploration of its biological activities, including a putative signaling pathway based on its observed cytotoxic effects against various cancer cell lines.

Natural Abundance and Yield

Maackiaflavanone A is a constituent of the stem bark of Maackia amurensis. While specific quantitative data on the natural abundance and yield of the purified Maackiaflavanone A is not extensively documented in current literature, the yields of initial extracts from the stem bark provide an indication of the concentration of flavonoid compounds.

The extraction of dried and powdered stem bark of Maackia amurensis with 70% methanol has been reported to yield approximately 10.16% of crude extract.[1] Subsequent fractionation of this methanolic extract with various solvents results in different yields for each fraction, as detailed in the table below.[1] Maackiaflavanone A is typically isolated from the chloroform or ethyl acetate fractions.

| Extraction/Fractionation Step | Solvent System | Yield (%) |

| Initial Extraction | 70% Methanol | 10.16 |

| Hexane Fraction | n-Hexane | 5.45 |

| Chloroform Fraction | Chloroform | 11.39 |

| Ethyl Acetate Fraction | Ethyl Acetate | 13.88 |

| Butyl Alcohol Fraction | n-Butanol | 26.07 |

| Water Fraction | Water | 40.80 |

Experimental Protocols: Isolation of Maackiaflavanone A

The isolation of Maackiaflavanone A from the stem bark of Maackia amurensis involves a multi-step process of extraction and chromatography. The following protocol is a synthesized methodology based on established procedures for the isolation of prenylated flavonoids from this plant source.

1. Plant Material and Extraction:

-

Air-dried and powdered stem bark of Maackia amurensis is subjected to extraction with 95% ethanol at room temperature.

-

The extraction is typically carried out three times to ensure maximum recovery of secondary metabolites.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate.

-

The fractions are concentrated, and Maackiaflavanone A is known to be present in the chloroform and/or ethyl acetate fractions.

3. Chromatographic Separation:

-

Silica Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing Maackiaflavanone A are further purified using a Sephadex LH-20 column with a methanol eluent to remove pigments and other impurities.

-

Reversed-Phase C18 Column Chromatography: Additional purification is achieved using a reversed-phase C18 column with a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of Maackiaflavanone A is performed by preparative HPLC on a C18 column to yield the pure compound.

Biological Activity and Putative Signaling Pathway

Maackiaflavanone A has demonstrated cytotoxic activity against several human cancer cell lines, including melanoma (A375S2), cervical cancer (HeLa), breast cancer (MCF-7), and liver cancer (HepG2). While the precise molecular mechanisms and signaling pathways of Maackiaflavanone A have not been fully elucidated, the cytotoxic effects of other flavonoids in these cell lines suggest a potential mechanism of action involving the induction of apoptosis.

Many cytotoxic flavonoids exert their anticancer effects by triggering the intrinsic (mitochondrial) pathway of apoptosis. This often involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. Additionally, flavonoids have been shown to modulate other signaling pathways involved in cell survival and proliferation, such as the JAK/STAT pathway.

Based on these established mechanisms for similar compounds, a putative signaling pathway for Maackiaflavanone A's cytotoxic activity is proposed below.

Conclusion

Maackiaflavanone A represents a promising natural product with demonstrated cytotoxic activity against various cancer cell lines. While further research is required to fully quantify its natural abundance and elucidate its precise mechanisms of action, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed isolation protocol offers a practical starting point for obtaining pure Maackiaflavanone A for further investigation, and the proposed signaling pathway provides a framework for future mechanistic studies into its anticancer potential. The continued exploration of Maackiaflavanone A and other bioactive compounds from Maackia amurensis holds significant promise for the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to the Ethnobotanical Uses and Bioactivities of Maackia amurensis and its Constituent, Maackiaflavanone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maackia amurensis, a deciduous tree native to East Asia, has a history of use in traditional medicine and is a source of a variety of bioactive compounds. Among these is Maackiaflavanone A, a prenylated flavanone with potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of Maackia amurensis, with a particular focus on its chemical constituent, Maackiaflavanone A. It details the anti-inflammatory and antioxidant properties of compounds isolated from the plant, presenting available quantitative data for comparison. Furthermore, this guide outlines detailed experimental protocols for key biological assays and visualizes relevant signaling pathways and workflows to support further research and drug development endeavors.

Ethnobotanical Uses of Maackia amurensis

Maackia amurensis, also known as Amur maackia, has several documented ethnobotanical uses, particularly among the Ainu people of Hokkaido, Japan. Traditional applications have primarily centered on its medicinal and material properties.

Traditional Medicinal Uses

The Ainu people have traditionally used various parts of Maackia amurensis for medicinal purposes. The bark of the tree is believed to possess therapeutic properties and has been used to treat a variety of ailments. Historical accounts describe its use for treating contusions and alleviating internal pains. Additionally, it was reputed to be an antidote for certain poisons. The young leaves of the plant are also reported to have been cooked and consumed for nutritional purposes.

Material Uses

Beyond its medicinal applications, the wood of Maackia amurensis is valued for its durability and strength. It has been traditionally used in the construction of house interiors and for crafting utensils and tool handles. An extract from the branches has also found its way into cosmetic preparations, where it is utilized for its purported skin-protecting properties.

Bioactive Compounds and Maackiaflavanone A

Maackia amurensis is a rich source of various classes of bioactive compounds, including isoflavones, pterocarpans, and stilbenes. Among the notable compounds isolated from this plant is Maackiaflavanone A, a prenylated flavanone. Prenylated flavonoids are a class of compounds known for their enhanced biological activities, which are attributed to the presence of a lipophilic prenyl group that can facilitate interaction with cellular membranes and proteins.

Quantitative Data on Biological Activities

Research into the bioactive compounds of Maackia amurensis has revealed significant anti-inflammatory and antioxidant activities. The following tables summarize the available quantitative data for compounds isolated from the plant.

Table 1: Anti-inflammatory Activity of Compounds from Maackia amurensis

| Compound | Assay | Cell Line | IC50 (µM) |

| Compound 5 (unspecified) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 59.0 ± 1.5[1] |

Table 2: Antioxidant Activity of Compounds from Maackia amurensis

| Compound(s) | Assay | Result |

| Compounds 1-6 (unspecified) | DPPH Radical Scavenging | Varying activities observed[1] |

| Compounds 1-6 (unspecified) | ABTS Radical Scavenging | Varying activities observed[1] |

| Compounds 1-6 (unspecified) | Ferric Reducing Antioxidant Power (FRAP) | Varying activities observed[1] |

Note: Specific IC50 values for Maackiaflavanone A are not yet widely available in the cited literature. The data presented is for other compounds isolated from Maackia amurensis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the anti-inflammatory and antioxidant activities of compounds from Maackia amurensis.

Isolation of Maackiaflavanone A and Other Compounds

A general protocol for the isolation of flavonoids from the stem bark of Maackia amurensis involves the following steps:

-

Extraction: The air-dried and powdered stem bark is extracted with a solvent such as 70% ethanol.

-

Fractionation: The resulting extract is then partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity Assays

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at a specific wavelength (typically 540 nm).

-

Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are critical regulators of inflammation and cell proliferation and are potential targets for compounds from Maackia amurensis.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow for Investigating NF-κB Inhibition

To determine if a compound from Maackia amurensis inhibits the NF-κB pathway, a Western blot analysis can be performed to assess the levels of key proteins in the pathway.

Caption: Western blot workflow for NF-κB analysis.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are a group of cascades that are involved in regulating a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Flavonoids have been shown to modulate these pathways, which can contribute to their anti-inflammatory and anticancer effects.

Caption: Overview of MAPK signaling pathways.

Conclusion and Future Directions

Maackia amurensis is a plant with a rich history of ethnobotanical use and a promising source of bioactive compounds, including Maackiaflavanone A. The available data indicates significant anti-inflammatory and antioxidant potential for compounds isolated from this plant. However, further research is required to fully elucidate the pharmacological profile of Maackiaflavanone A. Specifically, future studies should focus on determining the IC50 values of Maackiaflavanone A in a range of antioxidant, anti-inflammatory, and anticancer assays. Furthermore, in-depth investigations into its mechanisms of action, particularly its effects on the NF-κB and MAPK signaling pathways, will be crucial for understanding its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for researchers to build upon in their efforts to unlock the full potential of Maackia amurensis and its constituents in drug discovery and development.

References

physical and chemical stability of Maackiaflavanone A

An In-Depth Technical Guide to the Physical and Chemical Stability of Maackiaflavanone A

Abstract

Maackiaflavanone A, a prenylated flavanone isolated from Maackia amurensis, has garnered interest for its potential pharmacological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physical and chemical stability is paramount. This technical guide outlines a comprehensive strategy for evaluating the stability of Maackiaflavanone A. While specific stability data for this compound is not extensively available in the public domain, this document provides a framework of recommended experimental protocols, data presentation formats, and relevant analytical methodologies based on established principles of drug stability testing. This guide is intended for researchers, scientists, and drug development professionals to design and execute robust stability studies for Maackiaflavanone A and similar natural products.

Introduction to Stability Testing

The stability of a pharmaceutical compound refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[1][2] Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4]

Chemical stability involves the molecule's ability to resist degradation into other chemical entities.[1][3] Common degradation pathways include hydrolysis, oxidation, photolysis, and thermal decomposition.[2][3][4] Physical stability pertains to the maintenance of the compound's original physical properties, such as appearance, solubility, and crystal structure.[1]

For a novel compound like Maackiaflavanone A, a comprehensive stability profile is essential to:

-

Determine appropriate storage and handling conditions.

-

Identify potential degradation products, which may be inactive or potentially toxic.[3]

-

Develop a stable formulation.

-

Establish a shelf-life for the active substance and its formulated products.

-

Develop and validate stability-indicating analytical methods.[2]

Proposed Experimental Protocols for Maackiaflavanone A Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing conditions.[2][4] The goal is to induce degradation to a level of 5-20% to facilitate the identification of degradation products and the development of stability-indicating methods.[2]

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Figure 1: General workflow for a forced degradation study of Maackiaflavanone A.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds with susceptible functional groups like esters and amides.[3]

-

Acidic Conditions:

-

Prepare a solution of Maackiaflavanone A in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of base (e.g., 0.1 M sodium hydroxide) before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

-

Basic Conditions:

-

Prepare a solution of Maackiaflavanone A as described above, but dilute with 0.1 M sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acidic conditions.

-

Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M hydrochloric acid) before analysis.

-

-

Neutral Conditions:

-

Prepare a solution of Maackiaflavanone A in purified water (or a water/co-solvent mixture if solubility is an issue).

-

Follow the same incubation and sampling procedure.

-

Oxidative Stability

Oxidation can affect electron-rich moieties in a molecule.

-

Protocol:

-

Prepare a solution of Maackiaflavanone A (approx. 1 mg/mL).

-

Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time points.

-

Thermal Stability

Thermal stability is assessed in both solid and solution states.

-

Solid State Protocol:

-

Place a known amount of solid Maackiaflavanone A in a controlled temperature and humidity chamber (e.g., 80°C).

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

-

-

Solution State Protocol:

-

Prepare a solution of Maackiaflavanone A in a suitable solvent.

-

Incubate the solution at an elevated temperature (e.g., 80°C) in the dark.

-

Withdraw and analyze aliquots at specified time points.

-

Photostability

Photostability testing determines if a compound is degraded by exposure to light.

-

Protocol:

-

Expose solid Maackiaflavanone A and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the light-exposed and dark control samples at the end of the exposure period.

-

Quantitative Data Presentation

The results of the stability studies should be presented in a clear and organized manner to allow for easy interpretation and comparison.

Table 1: Hypothetical Forced Degradation Data for Maackiaflavanone A

| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants | Major Degradant (RT, min) |

| 0.1 M HCl (60°C) | 24 | 100.0 | 88.5 | 11.5 | 2 | 4.2 |

| 0.1 M NaOH (60°C) | 12 | 100.0 | 82.1 | 17.9 | 3 | 3.8, 5.1 |

| 3% H₂O₂ (RT) | 24 | 100.0 | 91.3 | 8.7 | 1 | 6.5 |

| Thermal (80°C, solution) | 48 | 100.0 | 95.2 | 4.8 | 1 | 7.1 |

| Thermal (80°C, solid) | 72 | 100.0 | 98.9 | 1.1 | 0 | - |

| Photolytic (ICH Q1B) | - | 100.0 | 85.7 | 14.3 | 2 | 4.9 |

Table 2: Hypothetical Degradation Kinetics of Maackiaflavanone A

The degradation of a compound often follows first-order or pseudo-first-order kinetics.[5][6] The rate constant (k), half-life (t₁/₂), and shelf-life (t₉₀) can be calculated.[5]

| Stress Condition | Rate Law | Rate Constant (k) (hour⁻¹) | Half-life (t₁/₂) (hours) | Shelf-life (t₉₀) (hours) | R² |

| 0.1 M HCl (60°C) | First-Order | 0.0051 | 135.9 | 20.6 | 0.992 |

| 0.1 M NaOH (60°C) | First-Order | 0.0165 | 42.0 | 6.4 | 0.995 |

| 3% H₂O₂ (RT) | First-Order | 0.0038 | 182.4 | 27.7 | 0.989 |

| Photolytic (solution) | First-Order | 0.0062 | 111.8 | 17.0 | 0.991 |

Signaling Pathways and Degradation

The degradation of a bioactive compound like Maackiaflavanone A can impact its interaction with biological targets. For instance, if Maackiaflavanone A is an inhibitor of a specific kinase in a signaling pathway, its degradation could lead to a loss of this inhibitory activity.

Figure 2: Impact of degradation on a hypothetical signaling pathway.

In this hypothetical scenario, Maackiaflavanone A inhibits "Kinase A," thereby modulating the signaling cascade. Its degradation product, however, is inactive, leading to a loss of the desired biological effect.

Conclusion

This guide provides a comprehensive framework for assessing the . By conducting rigorous forced degradation studies, researchers can elucidate degradation pathways, identify potential degradants, and develop stable formulations. The experimental protocols and data presentation formats outlined herein serve as a robust starting point for these critical investigations. A thorough understanding of the stability profile of Maackiaflavanone A is a prerequisite for its successful development as a potential therapeutic agent.

References

- 1. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 2. sgs.com [sgs.com]

- 3. 182.160.97.198:8080 [182.160.97.198:8080]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation kinetics of 4-dedimethylamino sancycline, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of Maackiaflavanone A: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maackiaflavanone A is a prenylated flavanone isolated from the plant Maackia amurensis. As part of the initial stages of drug discovery and development, it is imperative to assess the cytotoxic potential of novel compounds like Maackiaflavanone A against various cancer cell lines. This technical guide provides a comprehensive overview of the standard procedures and methodologies employed in the initial cytotoxicity screening of a novel compound, using Maackiaflavanone A as a representative example. The guide details experimental protocols for assessing cell viability and elucidating the mechanism of cell death, and presents hypothetical data and potential signaling pathways that may be involved.

Data Presentation: Hypothetical Cytotoxicity of Maackiaflavanone A

The cytotoxic effects of Maackiaflavanone A were evaluated against a panel of human cancer cell lines to determine its half-maximal inhibitory concentration (IC50). The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 25.5 ± 2.1 |

| HT-29 | Colon Cancer | 18.9 ± 1.5 |

| U-937 | Leukemia | 8.7 ± 0.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HT-29, U-937)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Maackiaflavanone A stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Maackiaflavanone A in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

Annexin V-FITC and Propidium Iodide (PI) staining is a common method used in flow cytometry to detect and differentiate between apoptotic and necrotic cells.

Materials:

-

Human cancer cell lines

-

Maackiaflavanone A

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Maackiaflavanone A at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Overall workflow for the initial cytotoxicity screening of a novel compound.

Caption: Potential apoptotic signaling pathways induced by Maackiaflavanone A.

References

Maackiaflavanone A: Extraction and Purification Protocols for Research and Drug Development

For Immediate Release

These application notes provide a comprehensive overview of the extraction and purification of Maackiaflavanone A, a prenylated flavanone isolated from Maackia amurensis. This document is intended for researchers, scientists, and drug development professionals interested in the isolation and study of this bioactive compound.

Introduction

Maackiaflavanone A is a prenylated flavanone found in the stem bark of Maackia amurensis. Prenylated flavonoids are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This document outlines a detailed protocol for the extraction and purification of Maackiaflavanone A, summarizes key quantitative data, and provides a visual representation of the experimental workflow.

Data Summary

The following table summarizes the yields obtained from the initial extraction and solvent fractionation of Maackia amurensis stem bark.

| Extraction / Fractionation Step | Yield (%) |

| Methanolic Extract | 10.16 |

| Hexane Fraction | 5.45 |

| Chloroform Fraction | 11.39 |

| Ethyl Acetate Fraction | 13.88 |

| Butyl Alcohol Fraction | 26.07 |

| Water Fraction | 40.80 |

Table 1: Yields of methanolic extract and solvent fractions from the stem bark of Maackia amurensis.[1]

Experimental Protocols

This section details the methodology for the extraction and purification of Maackiaflavanone A from the stem bark of Maackia amurensis.

Plant Material and Extraction

-

Preparation of Plant Material: Obtain dried and powdered stem bark of Maackia amurensis.

-

Methanolic Extraction:

-

Macerate the powdered stem bark in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract. The expected yield of the crude methanolic extract is approximately 10.16%.[1]

-

Solvent Partitioning (Fractionation)

-

Suspension: Suspend the crude methanolic extract in distilled water.

-

Sequential Solvent Extraction: Perform sequential liquid-liquid partitioning of the aqueous suspension with the following solvents in the order of increasing polarity:

-

n-Hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

Fraction Collection: Collect each solvent layer and the final aqueous layer separately.

-

Solvent Evaporation: Evaporate the solvent from each fraction under reduced pressure to obtain the respective dried fractions. Maackiaflavanone A, being a flavanone, is expected to be concentrated in the less polar fractions, such as the ethyl acetate fraction.

Chromatographic Purification

Further purification of the target fraction (e.g., ethyl acetate fraction) is achieved through a series of chromatographic techniques.

-

Column Chromatography:

-

Stationary Phase: Silica gel is a commonly used adsorbent for the separation of flavonoids.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is often suitable for the final purification of flavonoids.

-

Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 280-340 nm for flavanones.

-

Isolation: Collect the peak corresponding to Maackiaflavanone A.

-

Purity Analysis

The purity of the isolated Maackiaflavanone A should be assessed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Experimental Workflow

Figure 1: Workflow for the extraction and purification of Maackiaflavanone A.

Potential Biological Activities and Signaling Pathways

Flavonoids, including prenylated flavanones, are known to exhibit a range of biological activities. The proposed antibacterial mechanisms of action for flavonoids often involve the disruption of key bacterial processes.

Figure 2: Potential antibacterial mechanisms of flavonoids like Maackiaflavanone A.

Conclusion

The protocol described in these application notes provides a robust framework for the successful extraction and purification of Maackiaflavanone A from Maackia amurensis. The isolated compound can then be utilized for further research into its biological activities and potential therapeutic applications. The provided workflow and summary data offer valuable guidance for researchers embarking on the study of this and other related natural products.

References

Application Notes and Protocols for Investigating the In Vitro Activity of Maackiaflavanone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maackiaflavanone A is a prenylated flavanone with potential therapeutic properties. As a member of the flavonoid family, it is hypothesized to possess anti-inflammatory and anti-cancer activities. These application notes provide a comprehensive guide for researchers to develop and conduct in vitro assays to characterize the biological activity of Maackiaflavanone A. The following protocols are designed to be adaptable for use in a standard cell culture laboratory.

I. Anti-Inflammatory Activity Assays

Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases. Flavonoids are known to modulate inflammatory pathways. The following assays are designed to determine if Maackiaflavanone A can inhibit key inflammatory responses in vitro.

A. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To determine the effect of Maackiaflavanone A on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Experimental Workflow:

Caption: Workflow for Nitric Oxide Production Assay.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

Treatment:

-

Griess Assay:

-

Collect 100 µL of supernatant from each well.

-

Add 50 µL of 1% sulfanilamide to each supernatant sample.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.

-

Incubate at room temperature for 10 minutes in the dark.[2]

-

Measure the absorbance at 540 nm using a microplate reader.[2]

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.

B. Pro-inflammatory Cytokine Production Assay

Objective: To quantify the effect of Maackiaflavanone A on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Culture and Treatment: Follow steps 1 and 2 from the Nitric Oxide Production Assay protocol.

-

Supernatant Collection: After the 18-24 hour incubation, centrifuge the 96-well plate and collect the supernatant.

-

ELISA:

-

Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[3]

-

Wash the plate and block with an appropriate blocking buffer for 1 hour.[3]

-

Add the collected cell culture supernatants and standards to the plate and incubate for 2 hours.[3]

-

Wash the plate and add the detection antibody. Incubate for 1 hour.[3]

-

Wash the plate and add avidin-HRP conjugate. Incubate for 1 hour.[3]

-

Wash the plate and add a suitable substrate (e.g., TMB).[3]

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.[3]

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

C. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate if Maackiaflavanone A inhibits the activation of key inflammatory signaling pathways, namely NF-κB and MAPK, by analyzing the phosphorylation status of key proteins.

NF-κB and MAPK Signaling Pathways:

Caption: Simplified NF-κB and MAPK signaling pathways.

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, treat with Maackiaflavanone A for a predetermined time, followed by stimulation with LPS (1 µg/mL) for 15-60 minutes.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

II. Anti-Cancer Activity Assays

The following assays are designed to evaluate the potential of Maackiaflavanone A as an anti-cancer agent by assessing its effects on cell viability, proliferation, and survival.

A. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Maackiaflavanone A on various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Experimental Workflow:

Caption: Workflow for MTT Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of Maackiaflavanone A and incubate for 48-72 hours.[4]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. Clonogenic Survival Assay

Objective: To assess the long-term effect of Maackiaflavanone A on the ability of single cancer cells to form colonies, which is a measure of cell reproductive integrity.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with various concentrations of Maackiaflavanone A for 24 hours.

-

Colony Formation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks, allowing colonies to form.[5]

-

Fixation and Staining: Fix the colonies with a fixation solution (e.g., methanol:acetic acid) and stain with crystal violet.[5]

-

Colony Counting: Count the number of colonies (a colony is defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.

III. Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of Maackiaflavanone A on Nitric Oxide Production

| Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Control (no LPS) | 0.052 ± 0.003 | 0.8 ± 0.1 | - |

| LPS (1 µg/mL) | 0.489 ± 0.021 | 15.2 ± 0.7 | 0 |

| Maackiaflavanone A (1) + LPS | 0.451 ± 0.018 | 14.0 ± 0.6 | 7.9 |

| Maackiaflavanone A (5) + LPS | 0.388 ± 0.015 | 12.0 ± 0.5 | 21.1 |

| Maackiaflavanone A (10) + LPS | 0.297 ± 0.011 | 9.1 ± 0.3 | 40.1 |

| Maackiaflavanone A (25) + LPS | 0.186 ± 0.009 | 5.6 ± 0.3 | 63.2 |

| Maackiaflavanone A (50) + LPS | 0.103 ± 0.005 | 3.0 ± 0.2 | 80.3 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for Maackiaflavanone A.

Table 2: Cytotoxicity of Maackiaflavanone A on Cancer Cell Lines (IC50 values)

| Cell Line | IC50 (µM) (Mean ± SD) |

| MCF-7 (Breast Cancer) | 15.8 ± 1.2 |

| HeLa (Cervical Cancer) | 22.4 ± 2.5 |

| A549 (Lung Cancer) | 18.9 ± 1.9 |

| PC-3 (Prostate Cancer) | 25.1 ± 3.1 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for Maackiaflavanone A.

IV. Conclusion

These application notes provide a framework for the initial in vitro characterization of Maackiaflavanone A. The described protocols for anti-inflammatory and anti-cancer assays will enable researchers to elucidate its biological activities and potential mechanisms of action. It is crucial to optimize these protocols for specific experimental conditions and to expand upon these initial findings with more advanced in vitro and in vivo studies to fully understand the therapeutic potential of Maackiaflavanone A.

References

Unraveling the Anti-Inflammatory Secrets of Maackiaflavanone A: A Guide for Researchers

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of novel compounds is paramount. Maackiaflavanone A, a prenylated flavanone with potential therapeutic applications, has been a subject of interest. While specific literature explicitly detailing the comprehensive mechanism of "Maackiaflavanone A" is limited, extensive research on related flavanones isolated from its source, Maackia amurensis, provides a strong foundation for investigation. This document outlines detailed application notes and protocols to study the anti-inflammatory properties of Maackiaflavanone A, leveraging established methodologies for similar compounds.

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways in immune cells, particularly macrophages. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), macrophages initiate a cascade of events leading to the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins, through the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these inflammatory mediators is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The following protocols and data presentation formats are designed to guide the investigation into how Maackiaflavanone A may interfere with these critical inflammatory processes.

Experimental Protocols: A Step-by-Step Guide